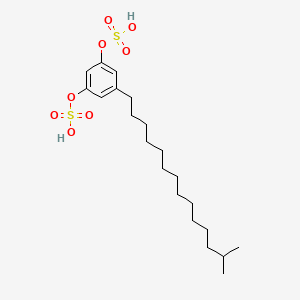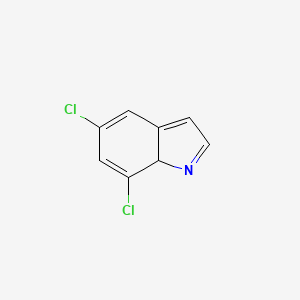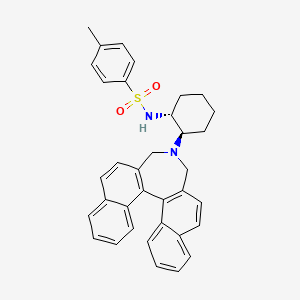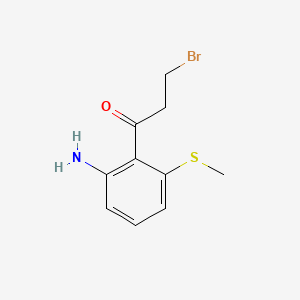![molecular formula C10H12N2O2S B14076983 1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)- CAS No. 175340-21-3](/img/structure/B14076983.png)
1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-: is a chemical compound known for its role as a low activity isomer of S 18986, an AMPA receptor positive modulator . This compound has a molecular formula of C10H12N2O2S and a molecular weight of 224.28 g/mol . It is primarily used in scientific research, particularly in the field of neuroscience.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)- is primarily used in scientific research related to neuroscience. It acts as a positive modulator of AMPA receptors, which are involved in synaptic transmission and plasticity in the brain . This makes it a valuable tool for studying neurological processes and potential treatments for neurological disorders.
Wirkmechanismus
The compound exerts its effects by modulating AMPA receptors, which are a type of ionotropic glutamate receptor. These receptors play a crucial role in fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors, the compound can influence synaptic plasticity and potentially improve cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other AMPA receptor modulators such as S 18986, which is a more active isomer of 1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)- . Other related compounds include various derivatives of pyrrolo[2,1-c][1,2,4]benzothiadiazine, which may have different levels of activity and specificity for AMPA receptors .
This compound’s unique structure and activity profile make it a valuable tool for scientific research, particularly in the field of neuroscience. Its ability to modulate AMPA receptors sets it apart from other compounds, providing researchers with a specific and effective means of studying synaptic transmission and plasticity.
Eigenschaften
CAS-Nummer |
175340-21-3 |
|---|---|
Molekularformel |
C10H12N2O2S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
(3aR)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide |
InChI |
InChI=1S/C10H12N2O2S/c13-15(14)9-5-2-1-4-8(9)12-7-3-6-10(12)11-15/h1-2,4-5,10-11H,3,6-7H2/t10-/m0/s1 |
InChI-Schlüssel |
MNTIJYGEITVWHU-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H]2NS(=O)(=O)C3=CC=CC=C3N2C1 |
Kanonische SMILES |
C1CC2NS(=O)(=O)C3=CC=CC=C3N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)











![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)

